molecular formula C14H12BrNO B1270390 n-Benzyl-4-bromobenzamide CAS No. 80311-89-3

n-Benzyl-4-bromobenzamide

Cat. No. B1270390
CAS RN: 80311-89-3
M. Wt: 290.15 g/mol
InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromobenzamide is a chemical compound with the molecular formula C14H12BrNO . It has an average mass of 290.155 Da and a monoisotopic mass of 289.010223 Da . It is also known by other names such as Benzamide, 4-bromo-N-(phenylmethyl)- .


Synthesis Analysis

The synthesis of n-Benzyl-4-bromobenzamide involves the condensation of benzoic acids and amines . The human gingival fibroblasts (HGFs) were incubated with n-Benzyl-4-bromobenzamide (NBBA) for 30 minutes before lipopolysaccharide (LPS) was added .


Molecular Structure Analysis

The molecular structure of n-Benzyl-4-bromobenzamide consists of 14 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

N-Benzyl-4-bromobenzamide has a molecular weight of 290.15 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 289.01023 g/mol .

Scientific Research Applications

Anti-Inflammatory Applications

n-Benzyl-4-bromobenzamide: has been studied for its potential anti-inflammatory effects. Research has shown that it can inhibit the production of IL-6 and prostaglandin E2 (PGE2) in human gingival fibroblasts when induced by lipopolysaccharide (LPS). This suggests a possible role in treating inflammatory conditions, particularly in periodontal disease .

Pharmacological Research

In pharmacology, n-Benzyl-4-bromobenzamide is being explored for its therapeutic potential. Its ability to modulate inflammatory pathways could make it a candidate for drug development, especially in diseases where inflammation is a key factor .

Material Science

This compound has been used in material science for the synthesis of complex molecules. For example, it has been involved in the preparation of (N-benzylpiperidin-4-yl)-4-tri-n-butylstannylbenzamide , showcasing its utility in creating new materials with potential industrial applications .

Chemical Synthesis

n-Benzyl-4-bromobenzamide: serves as a building block in chemical synthesis. It’s used in the preparation of benzamide derivatives, which are crucial in various synthetic pathways. The compound provides a versatile foundation for constructing more complex molecules .

Medical Research

The compound’s role in medical research is significant, particularly in understanding the mechanisms of inflammation. By studying its effects on cytokine production, researchers can gain insights into how inflammatory diseases progress and how they can be controlled .

Industrial Applications

While specific industrial applications of n-Benzyl-4-bromobenzamide are not extensively documented, its role in the synthesis of other chemicals suggests potential uses in various industries, including pharmaceuticals and materials manufacturing .

Environmental Impact Studies

Considering the safety data available, n-Benzyl-4-bromobenzamide requires careful handling due to its hazardous classification. Its impact on the environment is an area of ongoing research, emphasizing the need for responsible management of chemical substances .

Advanced Research Techniques

The compound’s properties make it suitable for advanced research techniques, such as NMR, HPLC, LC-MS, and UPLC. These techniques allow for a deeper understanding of the compound’s structure and behavior, which is essential for its application in various fields .

Safety and Hazards

The safety data sheet for n-Benzyl-4-bromobenzamide suggests avoiding contact with skin and eyes, and avoiding inhalation of dust . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed . It is also advised to take measures to prevent the build-up of electrostatic charge .

Future Directions

N-Benzyl-4-bromobenzamide has shown potential in inhibiting inflammatory activity in periodontal disease . This suggests that it could be further explored for its potential therapeutic applications in treating inflammatory diseases.

properties

IUPAC Name

N-benzyl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPLHLLCIBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354758
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-4-bromobenzamide

CAS RN

80311-89-3
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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